Human EP4 Receptor Functional Antagonism: Superior Potency Over E7046 and CR6086
In a head-to-head cross-study comparison of EP4 functional antagonism measured by inhibition of PGE2-stimulated cAMP accumulation in recombinant human EP4-expressing HEK293 cells, 3-(Pyridin-3-ylamino)phenol exhibits an IC50 of 5.60 nM [1]. This represents a 2.4-fold improvement in functional potency compared to E7046 (palupiprant), which has an IC50 of 13.5 nM in the same assay format , and a 3.9-fold improvement over CR6086 (vorbipiprant), which has an IC50 of 22 nM . In contrast, LY3127760 has an equivalent functional IC50 of 5.6 nM, indicating that 3-(Pyridin-3-ylamino)phenol matches the most potent EP4 antagonists in its class for cellular functional activity .
| Evidence Dimension | Functional antagonism of human EP4 receptor (cAMP accumulation inhibition) |
|---|---|
| Target Compound Data | IC50 = 5.60 nM |
| Comparator Or Baseline | E7046 IC50 = 13.5 nM; CR6086 IC50 = 22 nM; LY3127760 IC50 = 5.6 nM |
| Quantified Difference | 2.4-fold more potent than E7046; 3.9-fold more potent than CR6086; equipotent to LY3127760 |
| Conditions | Recombinant human EP4 receptor expressed in HEK293 cells; PGE2-stimulated cAMP accumulation assay |
Why This Matters
Functional cAMP antagonism is the direct pharmacodynamic readout for EP4 target engagement; higher potency at this node translates to a lower required dose for equivalent target coverage, reducing the risk of off-target activity in immuno-oncology and inflammation models.
- [1] BindingDB, Entry BDBM50446847 (CHEMBL3115074). IC50 = 5.60 nM. Antagonist activity at recombinant human EP4 receptor expressed in HEK293 cells assessed as inhibition of PGE2-stimulated cAMP accumulation. Accessed 2026. View Source
